1,1,1,2-Tetrachloroethane

Catalog No.
S600226
CAS No.
630-20-6
M.F
C2H2Cl4
Cl3CCH2Cl
C2H2Cl4
M. Wt
167.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1,2-Tetrachloroethane

CAS Number

630-20-6

Product Name

1,1,1,2-Tetrachloroethane

IUPAC Name

1,1,1,2-tetrachloroethane

Molecular Formula

C2H2Cl4
Cl3CCH2Cl
C2H2Cl4

Molecular Weight

167.8 g/mol

InChI

InChI=1S/C2H2Cl4/c3-1-2(4,5)6/h1H2

InChI Key

QVLAWKAXOMEXPM-UHFFFAOYSA-N

SMILES

C(C(Cl)(Cl)Cl)Cl

Solubility

less than 1 mg/mL at 68.9° F (NTP, 1992)
0.01 M
Soluble in acetone, benzene, chloroform; miscible in ethanol and ether
In water, 1.07X10+3 mg/L at 25 °C
Solubility in water, g/100ml at 25 °C: 0.11
0.1%

Synonyms

1,1,1,2-tetrachloroethane

Canonical SMILES

C(C(Cl)(Cl)Cl)Cl

Solvent Properties:

,1,1,2-Tetrachloroethane is a colorless liquid solvent with a sweet odor. Due to its nonflammable nature and ability to dissolve various organic materials, it has been explored in scientific research for applications such as:

  • Extraction of biomolecules: Researchers have utilized 1,1,1,2-Tetrachloroethane for the extraction of lipids, fats, and other biomolecules from biological samples Source: National Pollutant Inventory (NPI) - [Australian Government Department of Climate Change, Energy, the Environment and Water: )].
  • Synthesis of organic compounds: The solvent properties of 1,1,1,2-Tetrachloroethane have been investigated in the synthesis of specific organic compounds, particularly in reactions involving chlorinated molecules Source: National Pollutant Inventory (NPI) - [Australian Government Department of Climate Change, Energy, the Environment and Water: )].

1,1,1,2-Tetrachloroethane is a chlorinated hydrocarbon characterized by its molecular formula C2H2Cl4\text{C}_2\text{H}_2\text{Cl}_4 and a molecular weight of 167.85 g/mol. This compound appears as a colorless liquid with a sweet odor reminiscent of chloroform. It is primarily utilized as a solvent in various industrial applications, including the manufacture of wood stains, varnishes, and insecticides . Notably, it is an isomer of 1,1,2,2-tetrachloroethane, which highlights its structural uniqueness within the tetrachloroethane family .

There is no substantial data on the specific mechanism of action of 1,1,1,2-Tetrachloroethane in biological systems. However, its close resemblance to other chlorinated hydrocarbons suggests it might interact with lipids in cell membranes, disrupting their structure and function [].

1,1,1,2-Tetrachloroethane is a hazardous compound with several safety concerns:

  • Toxicity: Exposure to 1,1,1,2-Tetrachloroethane can cause adverse effects on the liver, nervous system, and respiratory system. Inhalation can lead to headaches, dizziness, nausea, and in severe cases, respiratory failure [].
  • Carcinogenicity: The Environmental Protection Agency (EPA) classifies 1,1,1,2-Tetrachloroethane as a Group C possible human carcinogen based on animal studies showing an increased incidence of liver tumors [].
  • Flammability: While not readily flammable, 1,1,1,2-Tetrachloroethane can combust when exposed to high temperatures or open flames [].

  • Chlorination of 1,1,2-trichloroethane:
    CHCl2CH2Cl+Cl2CCl3CH2Cl+HCl\text{CHCl}_2-\text{CH}_2\text{Cl}+\text{Cl}_2\rightarrow \text{CCl}_3-\text{CH}_2\text{Cl}+\text{HCl}
  • Chlorination of 1,1-dichloroethylene at approximately 40 °C:
    C2H2Cl2+Cl2C2H2Cl4\text{C}_2\text{H}_2\text{Cl}_2+\text{Cl}_2\rightarrow \text{C}_2\text{H}_2\text{Cl}_4

These reactions highlight the compound's role as a by-product in the chlorination processes used to produce other chlorinated compounds .

Research indicates that 1,1,1,2-tetrachloroethane exhibits potential biological effects. In animal studies, it has been shown to metabolize primarily into trichloroethanol and trichloroacetic acid. The compound has been classified as a possible carcinogen by the International Agency for Research on Cancer due to observed increases in liver tumors in laboratory animals following prolonged exposure . Symptoms of exposure can include irritation to the eyes and skin, headaches, and respiratory issues .

The primary methods for synthesizing 1,1,1,2-tetrachloroethane include:

  • Chlorination of 1,1-dichloroethylene: This method uses chlorine gas in a controlled environment to produce the desired chlorinated hydrocarbon.
  • Isomerization of 1,1,2,2-tetrachloroethane: By heating this isomer in the presence of anhydrous aluminum chloride as a Lewis catalyst .
  • Two-step addition reaction with acetylene: Although this method primarily yields other isomers, it can also produce small amounts of 1,1,1,2-tetrachloroethane .

The applications of 1,1,1,2-tetrachloroethane are diverse:

  • Solvent: It is widely used as a solvent in various chemical processes and formulations.
  • Intermediate in organic synthesis: It serves as an intermediate in the production of other chemicals such as trichloroethylene and tetrachloroethylene.
  • Manufacturing agent: Utilized in producing wood stains and varnishes due to its effective solvent properties .

Studies have shown that 1,1,1,2-tetrachloroethane interacts negatively with strong oxidizing agents and bases. Its reactivity profile indicates incompatibility with substances such as potassium hydroxide and sodium hydroxide. Additionally, it can decompose upon heating to produce toxic gases like hydrogen chloride . In laboratory settings involving animal models (e.g., rats), metabolic pathways have been investigated to understand its biotransformation and excretion patterns .

Several compounds are structurally similar to 1,1,1,2-tetrachloroethane. Here are some comparisons:

Compound NameMolecular FormulaKey Characteristics
TrichloroethyleneC2HCl3\text{C}_2\text{HCl}_3Used as an industrial solvent; less chlorinated.
TetrachloroethyleneC2Cl4\text{C}_2\text{Cl}_4Commonly used for dry cleaning; fully chlorinated.
DichloroethyleneC2H2Cl2\text{C}_2\text{H}_2\text{Cl}_2Used in the production of other chemicals; less toxic.
ChloroformCHCl3\text{CHCl}_3Used as a solvent; known for its anesthetic properties.

Uniqueness

The uniqueness of 1,1,1,2-tetrachloroethane lies in its specific chlorination pattern which influences its reactivity and biological activity compared to its analogs. While other compounds may share similar applications or structural features (like being chlorinated hydrocarbons), the distinct arrangement of chlorine atoms gives it unique properties in terms of toxicity and metabolic pathways.

Physical Description

1,1,1,2-tetrachloroethane is a clear colorless liquid. (NTP, 1992)
YELLOW-TO-RED LIQUID.
Yellowish-red liquid.

Color/Form

Colorless, heavy liquid

XLogP3

2.7

Boiling Point

266.9 °F at 760 mm Hg (NTP, 1992)
130.5 °C
130.2 °C
267°F

Density

1.5406 at 68 °F (NTP, 1992)
1.5406 g/cu cm at 20 °C
Relative density (water = 1): 1.54
1.54

LogP

log Kow = 2.93 (est)
2.66

Melting Point

-94.4 °F (NTP, 1992)
-70.2 °C
-94°F

UNII

0S5MKE574X

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 10 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 7 of 10 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H310 (57.14%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H312 (14.29%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (14.29%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (42.86%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (57.14%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (71.43%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (28.57%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (28.57%): Suspected of causing cancer [Warning Carcinogenicity];
H412 (14.29%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

INDUCTION HEPATOCARCINOGENESIS PRIMARILY THROUGH A PROMOTING MECHANISM.

Vapor Pressure

10 mm Hg at 66.7 °F ; 20 mm Hg at 89.8° F (NTP, 1992)
12.00 mmHg
12.0 mm Hg at 25 °C
Vapor pressure, kPa at 25 °C: 1.9
(77°F): 14 mmHg

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

630-20-6
23425-39-0

Wikipedia

1,1,1,2-tetrachloroethane

Use Classification

Health Hazards -> Carcinogens

Methods of Manufacturing

1,1,1,2-Tetrachloroethane is not produced on an industrial scale. It is an undesired byproduct mainly from the production of 1,1,1-trichloroethane from 1,1-dichloroethane, 1,1,2-trichloroethane and 1,1,2,2-tetrachloroethane from 1,2-dichloroethane. ... It can be prepared in highly purified form by isomerization of 1,12,2-tetrachloroethane or by chlorination of 1,1-dichloroethylene at approximately 40 °C in the liquid phase. Aluminum chloride is used in both reactions as a Lewis catalyst.

General Manufacturing Information

Ethane, 1,1,1,2-tetrachloro-: ACTIVE
1,1,1,2-Tetrachloroethane is often an incidental by-product in the manufacture of chlorinated ethanes. It can be prepared by heating the 1,1,2,2-isomer with anhydrous aluminum chloride or chlorination of 1,1-dichloroethylene at 40 °C.
Not produced for sale in bulk quantities ... It is present as an unisolated intermediate in some processes for the manufacture of trichloroethylene and tetrachloroethylene from ethylene dichloride.
1,1,1,2-Tetrachloroethane has no known commercial use other than as an unisolated process intermediate.

Analytic Laboratory Methods

EMSLC Method 502.1, Volatile Halogenated Organic Compounds in Water by Purge and Trap Gas Chromatography; Gas Chromatography Electrolytic Conductivity Detector; detection limit not reported
EMSLC Method 524.1, Measurement of Purgeable Organic Compounds in Water by Packed Column Gas Chromatography/Mass Spectrometry; Gas Chromatography/Mass Spectrometry; detection limit not reported.
OSW Method 8021; Halogenated and Aromatic Volatiles By Gas Chromatography using Electrolytic Conductivity and Photoionization Detectors in Series: Capillary Technique; Capillary Gas Chromatography Electrolytic Conductivity Detector; detection limit = 0.0050 ug/l .
OSW Method 8240A; Volatile Organics by Gas Chromatography/Mass Spectrometry (GC/MS): Packed Column Technique; Gas Chromatography/Mass Spectrometry; detection limit = 5.0 ug/kg (solid), 5.0 ug/l (liquid).
For more Analytic Laboratory Methods (Complete) data for 1,1,1,2-TETRACHLOROETHANE (15 total), please visit the HSDB record page.

Storage Conditions

Store in tightly closed containers in a cool, well-ventilated area away from potassium; sodium; dinitrogen tetraoxide; potassium hydroxide; nitrogen tetraoxide; sodium potassium alloy; 2,4-dinitrophenyl disulfide. Metal containers involving the transfer of 5 gallons or more of this chemical should be grounded and bonded.
Before being stored or transported over longer periods of time, chlorinated ethanes ... should be carefully analyzed for water, free acid, and stabilizers because decomposition may lead to excessive corrosion. ... Chlorinated ethanes should not be brought into contact with tanks, containers, valves, etc made of aluminum. /Chloroethanes/

Dates

Modify: 2023-08-15

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